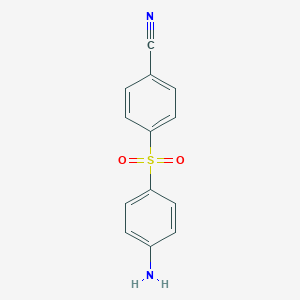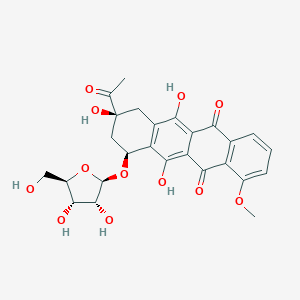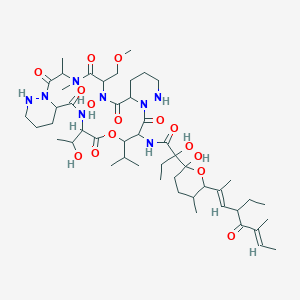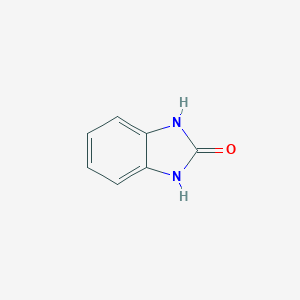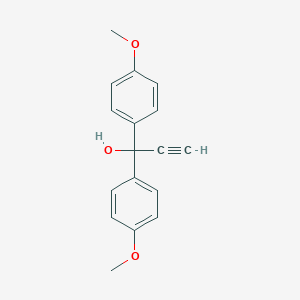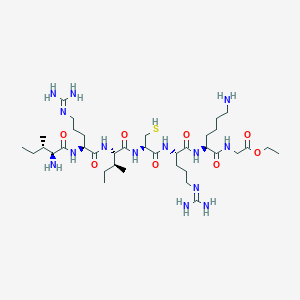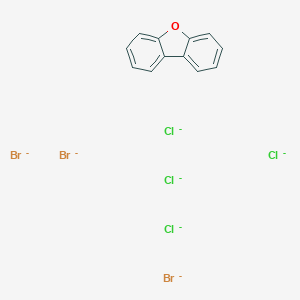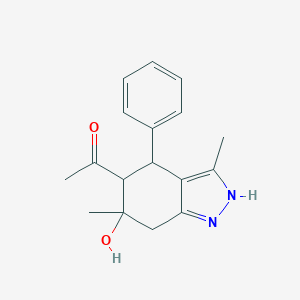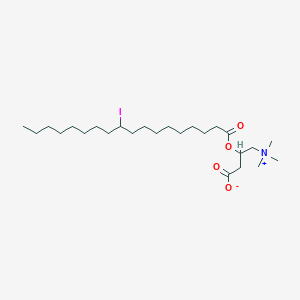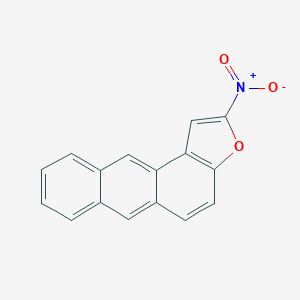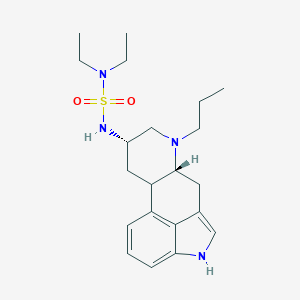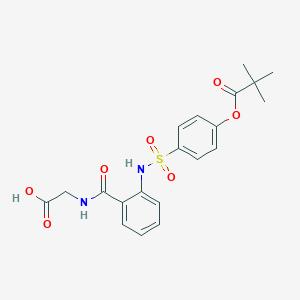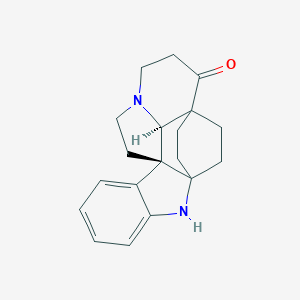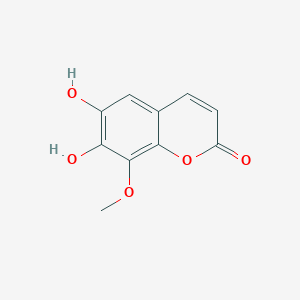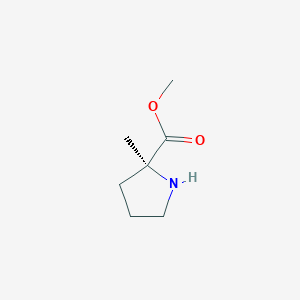
(S)-Methyl 2-methylpyrrolidine-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves catalytic reactions and strategic functional group transformations. For instance, metal/organo relay catalysis has been utilized in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Galenko et al., 2015). Moreover, (S)-N-methylpyrrolidine-2-carboxylate serves as an efficient ligand in copper-catalyzed N-arylation of amides, highlighting its role in facilitating complex chemical transformations (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of (S)-Methyl 2-methylpyrrolidine-2-carboxylate is characterized by its pyrrolidine ring, a five-membered ring containing nitrogen, and its chiral center, which provides its stereospecific properties. This chirality is crucial for its applications in asymmetric synthesis and organocatalysis, as demonstrated in studies on related pyrrolidine derivatives (Ruiz-Olalla et al., 2015).
Chemical Reactions and Properties
(S)-Methyl 2-methylpyrrolidine-2-carboxylate participates in various chemical reactions, owing to its reactive functional groups. It is involved in catalytic reactions that facilitate the synthesis of N-arylamides (Wang et al., 2010) and serves as a precursor in the synthesis of complex molecules through steps like catalytic reduction (Galenko et al., 2015).
Physical Properties Analysis
While specific details on the physical properties of (S)-Methyl 2-methylpyrrolidine-2-carboxylate are scarce, its related compounds display characteristics such as volatility (Riley et al., 1974) and solubility in organic solvents, which are critical for their application in chemical synthesis and pharmaceutical formulation.
Chemical Properties Analysis
The chemical properties of (S)-Methyl 2-methylpyrrolidine-2-carboxylate, including its reactivity and stability, are influenced by its molecular structure. Its role as a ligand and its participation in catalytic cycles underscore its chemical versatility and its potential to engage in a wide range of chemical reactions, offering pathways to synthesize a variety of complex molecules with high efficiency and selectivity (Wang et al., 2010).
Scientific Research Applications
Copper-Catalyzed N-Arylation of Amides
A derivative of (S)-Methyl 2-methylpyrrolidine-2-carboxylate, specifically (S)-N-methylpyrrolidine-2-carboxylate, has been found effective as a ligand in the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. This process enables the synthesis of N-arylamides under mild conditions with good to high yields (Chao-yuan Wang et al., 2010).
Catalysis in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, related to (S)-Methyl 2-methylpyrrolidine-2-carboxylate, are obtained through asymmetric cycloadditions and catalyze Michael additions of ketones to nitroalkenes. These derivatives demonstrate significant results in modulating asymmetric chemoselective reactions (Andrea Ruiz-Olalla et al., 2015).
Synthesis of Medicinal Chemistry Applications
4-Fluoropyrrolidine derivatives, including those related to (S)-Methyl 2-methylpyrrolidine-2-carboxylate, are valuable in medicinal chemistry, such as in the synthesis of dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from related compounds, serve as useful intermediates for various medicinal applications (R. Singh et al., 2011).
Trail Pheromone in Ant Species
Methyl 4-methylpyrrolidine-2-carboxylate, closely related to the compound , has been identified as a volatile trail pheromone in ant species like Atta cephalotes. Its synthetic form has shown strong trail-following activity in laboratory settings (R. Riley et al., 1974).
Neuroprotective Effects in Excitotoxic Degeneration
Aminopyrrolidine-2R,4R-dicarboxylated, structurally related to (S)-Methyl 2-methylpyrrolidine-2-carboxylate, is used as an agonist in neurological studies. It has been shown to attenuate neuronal degeneration induced by N-methyl-D-aspartate, suggesting potential neuroprotective effects (G. Battaglia et al., 1998).
properties
IUPAC Name |
methyl (2S)-2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBDZFBJCGDIV-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-methylpyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



